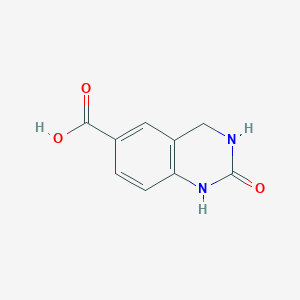

2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid, also known as quinazoline-6-carboxylic acid or QCA, is a nitrogen-containing heterocyclic organic compound. Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities .

Synthesis Analysis

The synthesis of this compound involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .Molecular Structure Analysis

The molecular formula of this compound is C9H8N2O3. It has an average mass of 192.174 Da.Chemical Reactions Analysis

The one-pot synthesis of this compound involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study by Süsse and Johne (1985) described a new synthesis route for various quinazoline carboxylic acids, including derivatives of 2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid. This research provides an easy method for synthesizing these compounds, highlighting their potential in chemical synthesis (Süsse & Johne, 1985).

Antiallergy Activity

- Schwender et al. (1979) investigated a series of substituted quinazoline carboxylic acids for their potential as antiallergy agents, finding several orally active analogues (Schwender et al., 1979).

Antimicrobial Activity

- Kadoya et al. (1976) synthesized 3, 6-disubstituted tetrahydro-quinazoline derivatives, showing stronger activities against both gram-negative and gram-positive bacteria than nalidixic acid (Kadoya et al., 1976).

Antiulcer Agents

- Doria et al. (1984) synthesized derivatives of quinazolinecarboxylic acid and evaluated them for antiulcer activity, with some compounds showing potential therapeutic application (Doria et al., 1984).

Neuroleptic Activity

- Korzycka et al. (1994) reported the synthesis and evaluation of 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazoline derivatives, which showed neuroleptic activity and a depressive action on the central nervous system (Korzycka et al., 1994).

Coordination Chemistry

- Gençkal et al. (2014) synthesized new Co(III) complexes using 1,2,3,4-tetrahydro-quinazoline ligands, which could have potential applications in coordination chemistry and material sciences (Gençkal et al., 2014).

Fluorescent Probes

- Mitra et al. (2013) synthesized fluorescent carboxylic acid derivatives of tetrahydrocarbazole, showing potential as hydrogen bond-sensitive fluorescent probes (Mitra et al., 2013).

Green Chemistry Applications

- Yamamoto et al. (2022) developed a metal-free synthetic method for 2-substituted quinazoline derivatives, emphasizing environmentally friendly approaches in pharmaceutical manufacturing (Yamamoto et al., 2022).

Mecanismo De Acción

Target of Action

Quinoline derivatives, a related class of compounds, have been reported to exhibit a wide range of biological activities . They interact with various targets, including enzymes and receptors, to exert their effects.

Mode of Action

It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinoline derivatives have been reported to influence several biochemical pathways, contributing to their diverse biological activities .

Result of Action

Related quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Direcciones Futuras

Quinazoline and quinazolinone derivatives, including 2-Oxo-1,2,3,4-tetrahydro-quinazoline-6-carboxylic acid, have significant potential in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring their potential uses in treating various diseases and conditions.

Propiedades

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8(13)5-1-2-7-6(3-5)4-10-9(14)11-7/h1-3H,4H2,(H,12,13)(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVNFOZHKCWFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878984.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878985.png)

![Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate](/img/structure/B2878987.png)

![N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2878988.png)

![(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2878993.png)

![2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2878998.png)

![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2879006.png)